molecular formula C7H5N3O2 B13085690 2,1,3-Benzoxadiazole-4-carboxamide CAS No. 408502-46-5

2,1,3-Benzoxadiazole-4-carboxamide

Cat. No.: B13085690
CAS No.: 408502-46-5
M. Wt: 163.13 g/mol
InChI Key: FMOKHNPUXVSZTG-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-4-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The unique structure of Benzo[c][1,2,5]oxadiazole-4-carboxamide imparts it with significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]oxadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of Benzo[c][1,2,5]oxadiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]oxadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[c][1,2,5]oxadiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]oxadiazole-4-carboxamide involves its interaction with molecular targets such as hypoxia-inducing factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells. This inhibition disrupts the pathways that promote angiogenesis and cancer cell division, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: Similar structure but contains sulfur instead of oxygen.

    1,2,4-Oxadiazole: Different regioisomer with varied electronic properties.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.

Uniqueness

Benzo[c][1,2,5]oxadiazole-4-carboxamide is unique due to its specific interaction with HIF-1 and its potential as a hypoxia inhibitor. Its structure allows for versatile functionalization, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOKHNPUXVSZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623464
Record name 2,1,3-Benzoxadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-46-5
Record name 2,1,3-Benzoxadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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